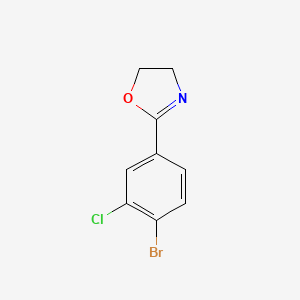
Benzene, 1-methyl-2-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-2-(2-phenylethyl)- is an organic compound with the molecular formula C15H16 and a molecular weight of 196.2875. It is a derivative of benzene, characterized by the presence of a methyl group and a phenylethyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2-(2-phenylethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-methyl-2-(2-phenylethyl)- can be achieved through continuous flow processes. These processes often utilize advanced catalytic systems to enhance yield and selectivity. The use of zeolite catalysts and high-pressure reactors are common in large-scale production .
Types of Reactions:
Oxidation: Benzene, 1-methyl-2-(2-phenylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in the presence of FeBr3, HNO3 in the presence of H2SO4.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-methyl-2-(2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-2-(2-phenylethyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity. The pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Comparaison Avec Des Composés Similaires
Toluene (Methylbenzene): Similar structure but lacks the phenylethyl group.
Ethylbenzene: Contains an ethyl group instead of the phenylethyl group.
Cumene (Isopropylbenzene): Contains an isopropyl group instead of the phenylethyl group.
Uniqueness: Benzene, 1-methyl-2-(2-phenylethyl)- is unique due to the presence of both a methyl and a phenylethyl group, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications in various fields .
Propriétés
Numéro CAS |
34403-05-9 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-methyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
Clé InChI |
XAXBPEWTYULUOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



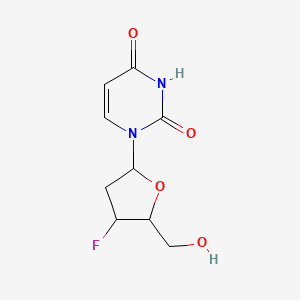
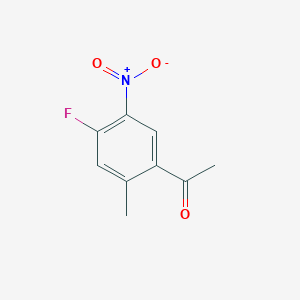
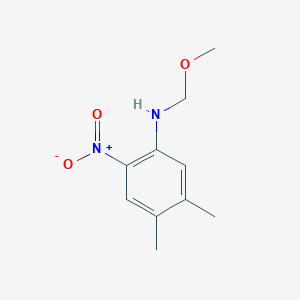
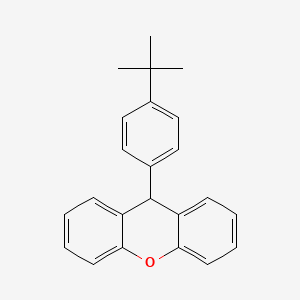
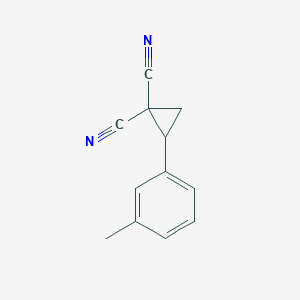
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
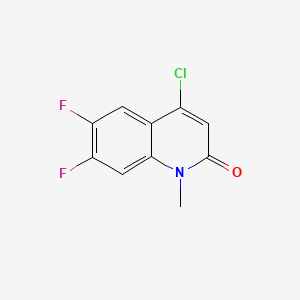
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)

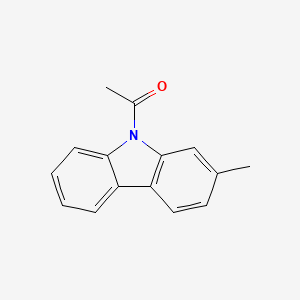
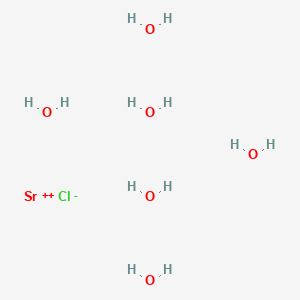
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
